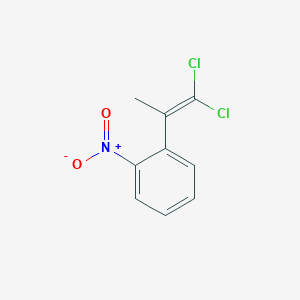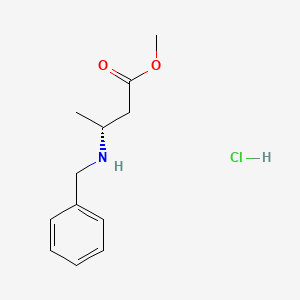![molecular formula C25H24N2 B14119867 4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile](/img/structure/B14119867.png)
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile is an organic compound with the molecular formula C25H24N2. It is a yellow to pale yellow solid with a melting point of 73 to 77 °C . This compound is known for its unique structure, which includes a benzonitrile group and a diphenylpentenylamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile typically involves the reaction of benzyl-2,2-diphenyl-4-pentenylamine with appropriate reagents under controlled conditions. One common method involves the use of a catalytic mixture of [PtCl2(H2C=CH2)]2 and PPh3 in dioxane at 120 °C for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions would be crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile has several scientific research applications, including:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile involves its interaction with molecular targets through its benzonitrile and diphenylpentenylamine groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in coordination chemistry, it can form complexes with transition metals, which can then participate in catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the diphenylpentenylamine moiety.
Diphenylamine: Contains the diphenylamine structure but lacks the nitrile group.
4-Methyl-2,4-diphenyl-1-pentene: Similar structure but without the nitrile group.
Uniqueness
4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile is unique due to its combination of a benzonitrile group and a diphenylpentenylamine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C25H24N2 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
4-[(2,2-diphenylpent-4-enylamino)methyl]benzonitrile |
InChI |
InChI=1S/C25H24N2/c1-2-17-25(23-9-5-3-6-10-23,24-11-7-4-8-12-24)20-27-19-22-15-13-21(18-26)14-16-22/h2-16,27H,1,17,19-20H2 |
InChI-Schlüssel |
QJXFJKGQBRKTSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CNCC1=CC=C(C=C1)C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B14119818.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)


![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)




![4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14119863.png)
